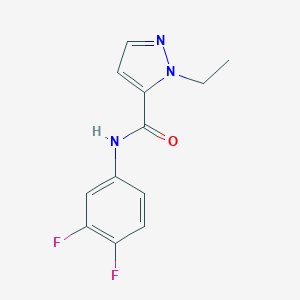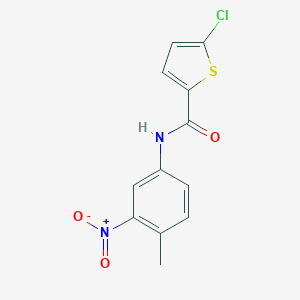
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a chloro group at the 5-position and a carboxamide group at the 2-position The carboxamide group is further substituted with a 4-methyl-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as 4-methyl-3-nitroaniline, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide: Lacks the nitro group, which may affect its biological activity.
5-chloro-N-(3-nitrophenyl)thiophene-2-carboxamide: Lacks the methyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can significantly impact its chemical and biological properties. The combination of these substituents may enhance its potential as a drug candidate or functional material.
属性
分子式 |
C12H9ClN2O3S |
|---|---|
分子量 |
296.73g/mol |
IUPAC 名称 |
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O3S/c1-7-2-3-8(6-9(7)15(17)18)14-12(16)10-4-5-11(13)19-10/h2-6H,1H3,(H,14,16) |
InChI 键 |
NSWAGWLFHXVKFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B451032.png)
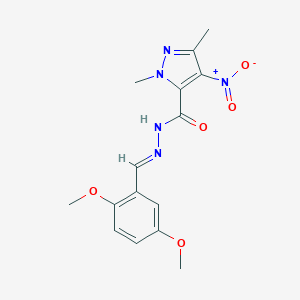
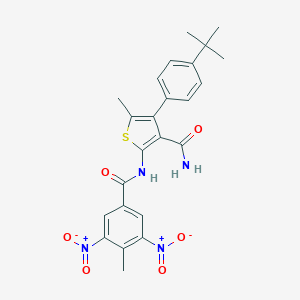
![N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-chlorobenzohydrazide](/img/structure/B451037.png)
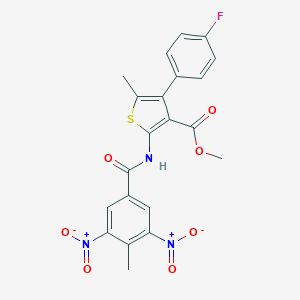
![Methyl 4-(4-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451041.png)
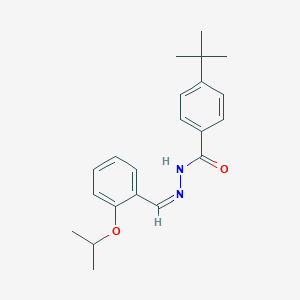
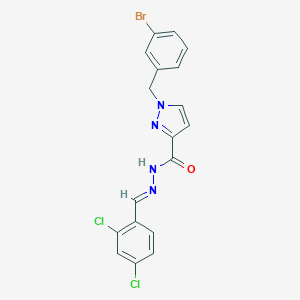
![3-[(2,5-dichlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B451048.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B451050.png)
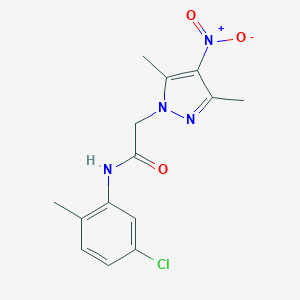
![2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE](/img/structure/B451052.png)
![N-{3-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B451053.png)
